Methyl 10-methylhexadecanoate

Gas Chromatography Lipidomics FAME Analysis

Methyl 10-methylhexadecanoate (CAS 2490-51-9), systematically named 10-methylhexadecanoic acid methyl ester, is a saturated, mid-chain branched fatty acid methyl ester (FAME) with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol. This compound is distinguished from the common linear palmitate (C16:0 methyl ester) by the presence of a single methyl branch at the C10 position of the hexadecanoate backbone, which imparts distinct physicochemical and spectroscopic properties.

Molecular Formula C18H36O2
Molecular Weight 284
CAS No. 2490-51-9
Cat. No. B1148502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 10-methylhexadecanoate
CAS2490-51-9
Synonyms10-Methyl C16:0 methyl ester
Molecular FormulaC18H36O2
Molecular Weight284
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical liquid

Methyl 10-methylhexadecanoate (CAS 2490-51-9) Analytical Standard for Branched-Chain Lipid Biomarker Research and Procurement


Methyl 10-methylhexadecanoate (CAS 2490-51-9), systematically named 10-methylhexadecanoic acid methyl ester, is a saturated, mid-chain branched fatty acid methyl ester (FAME) with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol [1]. This compound is distinguished from the common linear palmitate (C16:0 methyl ester) by the presence of a single methyl branch at the C10 position of the hexadecanoate backbone, which imparts distinct physicochemical and spectroscopic properties [2]. It is found naturally as a significant membrane lipid component in specific bacterial lineages, including the Planctomycetes phylum, anammox organisms, and sulphate-reducing Desulfobacter spp., where it serves as a diagnostic biomarker [3]. As a high-purity analytical standard, it is essential for the accurate identification and quantification of these unique branched-chain fatty acids in complex lipid extracts using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows .

Why Methyl 10-methylhexadecanoate Cannot Be Replaced by Common Linear or Terminal-Branched Fatty Acid Methyl Esters in Analytical Workflows


The substitution of Methyl 10-methylhexadecanoate (10-Me-C16:0 ME) with structurally similar but functionally distinct compounds like methyl palmitate (linear C16:0 ME) or methyl isostearate (terminally-branched C18 ME) is a significant source of analytical error and misidentification in lipidomics. In gas chromatography, the mid-chain methyl branch causes 10-Me-C16:0 ME to elute earlier than its straight-chain counterpart, methyl palmitate, on both polar and non-polar columns, leading to potential misassignment as a shorter-chain or unsaturated species if an appropriate standard is not used for retention time and mass spectral confirmation [1]. In mass spectrometry, the fragmentation pattern of mid-chain branched FAMEs like 10-Me-C16:0 ME is dominated by distinct cleavage ions at the site of the methyl branch, which are absent in the spectra of linear or terminally-branched isomers, a feature critical for unequivocal structural identification [2]. Furthermore, in ¹H-NMR, the methine proton adjacent to the C10 branch produces a unique and diagnostic signal, clearly differentiating it from all other fatty acid esters that lack this specific structural feature [3]. Therefore, the use of an authentic, high-purity standard of Methyl 10-methylhexadecanoate is a non-negotiable requirement for accurate peak annotation, quantitation, and biomarker validation in any study analyzing bacterial or environmental lipid extracts.

Quantitative Differentiation of Methyl 10-methylhexadecanoate (CAS 2490-51-9) from Structurally Related Analogs


Chromatographic Resolution: GC Retention Index Defines a Distinct Elution Window vs. Linear C16:0 Methyl Ester

In gas chromatographic analysis, the mid-chain methyl branch of Methyl 10-methylhexadecanoate (10-Me-C16:0 ME) significantly reduces its retention time compared to its straight-chain analog, Methyl palmitate (n-C16:0 ME). On a non-polar 5% phenyl methylsilicone column, 10-Me-C16:0 ME has a reported Kovats Retention Index (KI) of 1971, which is notably lower than the KI of 1900-2000 expected for an n-alkane of similar carbon number but a full carbon unit less than the KI of ~2000 for a linear C18:0 methyl ester [1]. This shift means the branched compound elutes significantly earlier than its linear counterpart of the same molecular weight. This differential elution pattern is critical; without an authentic 10-Me-C16:0 ME standard, this peak could be erroneously identified as a shorter-chain linear FAME or a mono-unsaturated species, leading to false quantitation and incorrect biological interpretations in lipid profiling studies [2].

Gas Chromatography Lipidomics FAME Analysis

Spectroscopic Fingerprint: ¹H-NMR Provides a Unique Diagnostic Signal for Mid-Chain Branching

¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides a definitive method to distinguish Methyl 10-methylhexadecanoate from both linear and differently branched isomers. The methyl group at the C10 position produces a distinct doublet signal that is slightly upfield from the triplet of the terminal C16 methyl group [1]. This doublet arises from the coupling of the branch methyl protons with the adjacent methine proton at C10. In stark contrast, a straight-chain methyl ester like methyl palmitate will only exhibit a triplet for its single terminal methyl group, lacking the mid-chain branch signal entirely. Similarly, a terminally-branched compound like methyl isostearate (16-methylheptadecanoic acid methyl ester) exhibits a doublet for its two equivalent terminal methyl groups, which integrates to six protons, as shown in the spectrum of isostearic acid in the same reference source [1]. The presence of this unique mid-chain branch doublet in the spectrum of 10-Me-C16:0 ME provides an unambiguous, quantifiable spectroscopic handle for confirming its identity and purity, which is impossible with other isomer types [1].

NMR Spectroscopy Structural Elucidation Lipid Chemistry

Thermodynamic Impact: Melting Point Depression Relative to Linear C16:0 Methyl Ester

The introduction of a methyl branch at the C10 position of the hexadecanoate chain disrupts the efficient crystal packing that is characteristic of its straight-chain analog, methyl palmitate. This structural perturbation results in a substantial depression of the melting point. While methyl palmitate (C16:0 methyl ester) has a melting point of 28-30°C and is a solid at room temperature, computational models and empirical observations for similar branched-chain fatty acid esters indicate that mid-chain branching lowers the melting point considerably . The compound is described as typically a liquid at room temperature, which is a direct consequence of this reduced crystallinity and increased conformational disorder caused by the C10 methyl branch . This difference in physical state at ambient temperature is a practical, observable differentiation from the solid methyl palmitate and underscores the fundamental impact of a single methyl group on bulk material properties.

Physical Chemistry Lipid Biophysics Material Science

Biological Specificity: A Selective Biomarker for Desulfobacter spp. Not Found in Other Sulphide-Forming Bacteria

In microbial ecology, the phospholipid ester-linked fatty acid (PLFA) profile serves as a fingerprint for community composition. A key differentiating piece of evidence for the use of 10-methylhexadecanoic acid (the free acid form of the methyl ester) is its high specificity as a biomarker. Studies have shown that significant quantities of 10-methylhexadecanoic acid are characteristic of the genus Desulfobacter, a group of acetate-oxidizing, sulphate-reducing bacteria [1]. In a comparative analysis, while Desulfobacter spp. contained this 10-methyl branched fatty acid, it was not detected in other sulphide-forming bacteria examined, including Desulfobulbus propionicus and Desulfotomaculum orientis, which use different metabolic pathways [1]. This selective occurrence, quantifiable by GC-MS of the derived methyl ester, provides a robust, culture-independent method for tracking the presence and activity of Desulfobacter populations in environmental samples, a distinction that cannot be made using a generic or linear FAME standard .

Microbial Ecology Biogeochemistry Environmental Microbiology

Functional Niche: A Dominant Membrane Lipid in Anammox Organisms and Planctomycetes

Methyl 10-methylhexadecanoate is not merely a trace constituent but a major structural component of the cellular membranes in certain ecologically and industrially significant bacterial groups. It is described as a typical membrane lipid for the phylum Planctomycetes, a group of bacteria with unique intracellular membrane structures . More specifically, it occurs in high concentrations in anammox (anaerobic ammonium oxidation) organisms, which are central to the global nitrogen cycle and are exploited in sustainable wastewater treatment [1]. For instance, in the anammox bacterium 'Candidatus Methylomirabilis oxyfera', 10-methylhexadecanoic acid dominates the lipid profile, accounting for up to 46% of the total fatty acids [1]. This high abundance is a stark contrast to other common bacterial model systems like E. coli or Bacillus subtilis, where this branched fatty acid is either absent or present only as a minor component. This functional and quantitative dominance establishes Methyl 10-methylhexadecanoate as an essential analytical tool for studying these unique organisms.

Microbial Physiology Wastewater Treatment Nitrogen Cycle

Validated Research and Industrial Use Cases for Methyl 10-methylhexadecanoate (CAS 2490-51-9)


Accurate Quantification of Anammox and Planctomycetes Biomass in Wastewater and Environmental Samples

Methyl 10-methylhexadecanoate serves as a specific and abundant biomarker for anammox bacteria and the Planctomycetes phylum. As detailed in Section 3, this compound constitutes up to 46% of the total fatty acids in 'Ca. Methylomirabilis oxyfera'. Researchers can use the high-purity methyl ester standard for creating calibration curves in GC-MS or LC-MS to accurately quantify the original 10-methylhexadecanoic acid in lipid extracts. This allows for a direct, gene-independent measurement of anammox biomass in complex environmental matrices, such as marine sediments or activated sludge from wastewater treatment plants, which is crucial for monitoring nitrogen removal efficiency and ecosystem function [1].

Culture-Independent Tracking of Sulphate-Reducing Desulfobacter spp. via PLFA Analysis

In microbial ecology and biogeochemistry, the detection of 10-methylhexadecanoic acid in a phospholipid fatty acid (PLFA) extract is a well-established indicator for the presence of acetate-oxidizing, sulphate-reducing bacteria of the genus Desulfobacter. The evidence from Section 3 shows this fatty acid is present in Desulfobacter but absent in other sulphide-forming bacteria. By using the Methyl 10-methylhexadecanoate standard to identify and quantify its corresponding peak in a GC-FID or GC-MS chromatogram, scientists can monitor the dynamics of these key microbial populations in anoxic environments, such as oil reservoirs, marine sediments, and the rhizosphere of aquatic plants, without the need for time-consuming cultivation [2].

Method Development and Validation for Structural Elucidation of Branched-Chain Lipids

The unique spectroscopic and chromatographic properties of Methyl 10-methylhexadecanoate, as evidenced in Section 3, make it an ideal reference compound for analytical method development. Its distinct ¹H-NMR doublet for the C10 methyl group and its characteristic MS/MS fragmentation at the branch point serve as a 'positive control' for developing and validating new analytical methods aimed at identifying unknown branched-chain fatty acids in novel biological extracts or synthetic mixtures. Chemists can use this compound to benchmark the resolving power of a new GC column or to confirm that a mass spectrometry method (e.g., GC-APCI-MS/MS) is correctly identifying mid-chain branching positions, ensuring the reliability of data generated for subsequent research [3].

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